molecular formula C13H9FO B13420143 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one CAS No. 506437-50-9

2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B13420143
CAS No.: 506437-50-9
M. Wt: 200.21 g/mol
InChI Key: VXCBNCLKAVTLCO-UHFFFAOYSA-N
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Description

2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one is an organic compound belonging to the class of fluoroenones. This compound is characterized by the presence of a fluorine atom attached to the enone moiety, which is conjugated with a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be achieved through an Umpolung Morita-Baylis-Hillman reaction. This method involves the substitution of an enone-α-H with a fluorine atom in a single step. The reaction is carried out at room temperature using a HF-pyridine complex as the fluoride source . The general procedure involves the following steps:

Chemical Reactions Analysis

2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and fluorine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be compared with other fluoroenones and chalcone derivatives. Similar compounds include:

Properties

CAS No.

506437-50-9

Molecular Formula

C13H9FO

Molecular Weight

200.21 g/mol

IUPAC Name

2-fluoro-1-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H9FO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H2

InChI Key

VXCBNCLKAVTLCO-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=CC2=CC=CC=C21)F

Origin of Product

United States

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